O-Allyl-alpha-D-glucose
Overview
Description
Synthesis Analysis
The synthesis of O-Allyl-alpha-D-glucose derivatives often involves selective protection and deprotection strategies to introduce the allyl group at the desired position on the glucose molecule. For instance, the synthesis of the Glc3Man N-glycan tetrasaccharide demonstrates the utility of allyl protecting groups in the stereocontrolled construction of glycosidic linkages, highlighting the role of allyl groups in complex oligosaccharide assembly (Attolino, Cumpstey, & Fairbanks, 2006). Additionally, the synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose illustrates a multi-step process involving selective protection, oxidation, and allylation steps to obtain the allyl-glucose derivative (Latli, Hrapchak, Seetharama, Krishnamurthy, & Senanayake, 2011).
Molecular Structure Analysis
The molecular structure of alpha-D-glucose has been precisely determined, providing a foundation for understanding modifications such as O-allylation. Neutron diffraction analysis has offered accurate measurements of bond lengths and angles, which are crucial for predicting the effects of substituting an allyl group on these parameters (Brown & Levy, 1965).
Chemical Reactions and Properties
The introduction of an allyl group to glucose significantly affects its reactivity, enabling various chemical transformations. For example, the utility of the 3-O-allyl group as a protective group facilitates the ring-opening polymerization of alpha-D-glucopyranose derivatives, leading to stereoregular polysaccharides (Karakawa, Kamitakahara, Takano, & Nakatsubo, 2002). This demonstrates the role of allyl groups in modifying the chemical properties and reactivity of glucose molecules.
Physical Properties Analysis
The modification of glucose by allylation can alter its physical properties, such as solubility, melting point, and crystallinity. These changes are essential for applications in material science and pharmaceutical formulations. However, specific studies focusing on the physical properties of O-Allyl-alpha-D-glucose were not identified in this search, indicating a potential area for further research.
Chemical Properties Analysis
Allylated glucose derivatives exhibit unique chemical properties, including enhanced reactivity in nucleophilic substitutions and participation in various organic reactions, such as cross-metathesis and cycloadditions. These properties are exploited in synthesizing complex molecules and in modifying polysaccharides for specific applications. The synthesis of allyl-[13C6]-glucuronate and the use of allyl groups in glycosylation strategies are examples of how allylation affects the chemical behavior of glucose (Latli et al., 2011).
Scientific Research Applications
Machine Learning in Diabetes Research
Machine learning and data mining methods are increasingly applied in diabetes research, utilizing glucose-related data among other metrics. These methods help in predicting and diagnosing diabetes, understanding its complications, and managing health care more efficiently. The use of clinical datasets, including glucose measurements, plays a vital role in generating valuable knowledge for further investigation in diabetes mellitus (DM) (Kavakiotis et al., 2017).
Biotechnological Applications of Glucose Oxidase
Glucose oxidase is an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid. This enzyme finds extensive applications in various industries, including pharmaceutical, food, beverage, and clinical chemistry. Its role in biosensors for glucose monitoring has seen a significant increase in demand, highlighting the broad applications of glucose-related research (Bankar et al., 2009).
Polymerization of Glucose Derivatives
Research on the polymerization of alpha-D-glucopyranose derivatives, such as those with a 3-O-allyl protective group, demonstrates the utility of glucose derivatives in synthesizing stereoregular polysaccharides. These findings have implications for producing cellulose derivatives and other polysaccharide-based materials (Karakawa et al., 2002).
Catalytic Production of Glucose from Biomass
Advances in catalytic processes for producing glucose from lignocellulosic biomass are pivotal for sustainable chemical production and energy supply. This research opens up new avenues for utilizing glucose as a platform chemical in biorefineries, emphasizing the importance of glucose in the context of renewable resources and environmental sustainability (Wang et al., 2015).
Enzyme-based Glucose Sensors
The development of glucose sensors based on glucose dehydrogenase highlights the importance of glucose detection in medical diagnostics. These sensors, employing novel approaches such as polydopamine-functionalized nanotubes, demonstrate the ongoing innovation in glucose monitoring technologies, which are crucial for managing diabetes and other metabolic disorders (Jeon et al., 2021).
Safety And Hazards
Future Directions
O-Allyl-alpha-D-glucose and similar compounds have potential applications in various fields. For instance, alpha-D-glucans, which include O-Allyl-alpha-D-glucose, are being explored for their potential use in vaccine adjuvants . Additionally, a glucose-based diblock copolymer has been synthesized and studied for its potential use in drug delivery .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240344 | |
Record name | O-Allyl-alpha-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Allyl-alpha-D-glucose | |
CAS RN |
7464-56-4, 94031-20-6 | |
Record name | Allyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7464-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Allyl-alpha-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Allyl-alpha-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-allyl-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranoside, 2-propen-1-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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